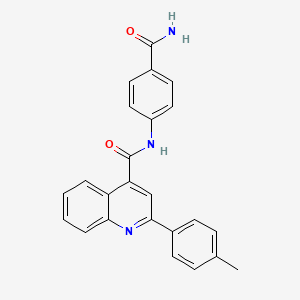

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

説明

N-(4-Carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-carbamoylphenyl ring. These analogs are primarily explored for their antibacterial, antimicrobial, and enzyme-inhibitory properties, with substituents significantly influencing their physicochemical and biological profiles .

特性

CAS番号 |

438472-55-0 |

|---|---|

分子式 |

C24H19N3O2 |

分子量 |

381.4 g/mol |

IUPAC名 |

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19N3O2/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)27-22)24(29)26-18-12-10-17(11-13-18)23(25)28/h2-14H,1H3,(H2,25,28)(H,26,29) |

InChIキー |

PZKOKFALKGNSMF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-aminobenzamide with 4-methylbenzaldehyde, followed by cyclization to form the quinoline ring. The carbamoyl group is introduced through reaction with an isocyanate derivative.

Reaction Conditions: The synthesis typically proceeds under reflux conditions using appropriate solvents (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic pathway chosen.

Industrial Production: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound for scientific investigations.

化学反応の分析

N-(4-カルバモイルフェニル)-2-(4-メチルフェニル)キノリン-4-カルボキサミドは、さまざまな化学反応に関与することができます。

酸化: カルボニル基は酸化を受けやすく、カルボン酸やその他の酸化された誘導体を生成します。

還元: カルボニル基の還元により、対応するアルコールが得られます。

置換: この化合物は、カルバモイルまたはキノリンの窒素原子で求核置換反応を起こす可能性があります。

一般的な試薬と条件: 水素化ホウ素ナトリウム(還元用)、強酸または強塩基(環化用)、およびさまざまな求核剤(置換用)などの試薬が一般的に使用されます。

科学的研究の応用

N-(4-カルバモイルフェニル)-2-(4-メチルフェニル)キノリン-4-カルボキサミドは、以下の分野で応用されています。

医薬品化学: 研究者は、その構造的特徴と潜在的な生物活性のために、薬剤候補としての可能性を探求しています。

生物学的調査: 特定の受容体の蛍光プローブまたはリガンドとして役立つ可能性があります。

工業: そのユニークな構造は、材料科学や触媒に利用できる可能性があります。

作用機序

この化合物の作用機序は、特定の分子標的との相互作用を伴うと考えられます。その正確な作用機序と関連する経路を解明するためには、さらなる研究が必要です。

生物活性

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of bacterial enzymes or interference with microbial cell wall synthesis.

Anticancer Activity

The quinoline structure is known for its ability to intercalate with DNA, which may contribute to its anticancer properties. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests a potent anticancer activity compared to standard chemotherapeutics.

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in various studies. Key findings include:

- Absorption : The compound exhibits favorable oral bioavailability, making it a suitable candidate for oral administration.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting biological activity.

- Excretion : Renal excretion is the primary route of elimination for this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the carbamoyl and methyl groups on the phenyl rings enhances its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Carbamoyl group | Increases binding affinity to enzymes |

| Methyl group on phenyl ring | Enhances lipophilicity and cellular uptake |

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar quinoline-4-carboxamide derivatives reported in the literature. Key differences in substituents, synthesis yields, physical properties, and biological activities are highlighted.

Substituent Variations and Physicochemical Properties

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

- Side Chain Modifications : Compounds with tertiary amines (e.g., 5a1) or morpholine rings (e.g., 5a5, ) exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity. The target compound’s 4-carbamoylphenyl group may similarly enhance aqueous solubility compared to halogenated analogs (e.g., dichlorophenyl in ) .

- Melting Points : Derivatives with rigid aromatic substituents (e.g., 5a1, 5a5) show higher melting points (>170°C), suggesting strong intermolecular interactions. The target compound’s carbamoyl group could further elevate its melting point due to additional H-bonding .

Key Observations :

- Antibacterial Activity: Compounds with dimethylamino or morpholine side chains (e.g., 5a1, 5a5) demonstrate potent activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes or bind to intracellular targets .

- Enzyme Inhibition : Derivatives with heterocyclic substituents (e.g., pyridine in , thiadiazole in ) show enhanced interactions with enzymes like CYP2C7. The carbamoyl group in the target compound could similarly engage in H-bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。